
L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of several amino acids, including leucine, proline, and ornithine, which are linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify or protect certain functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield protected peptides.
Scientific Research Applications
L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Protein-Protein Interactions: The compound may affect the formation or stability of protein complexes.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide
- Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
Uniqueness
L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
674303-33-4 |
|---|---|
Molecular Formula |
C22H39N7O5 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H39N7O5/c1-13(2)12-14(23)19(31)28-10-4-7-16(28)18(30)27-15(6-3-9-26-22(24)25)20(32)29-11-5-8-17(29)21(33)34/h13-17H,3-12,23H2,1-2H3,(H,27,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
IMXSJOYGRFBZIV-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
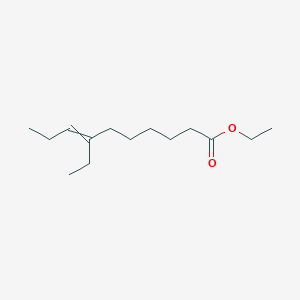
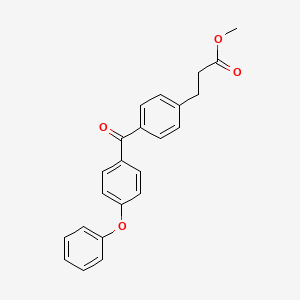
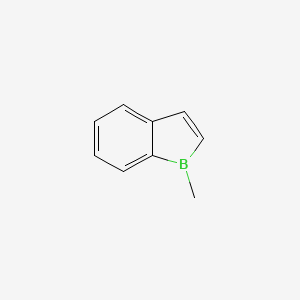
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
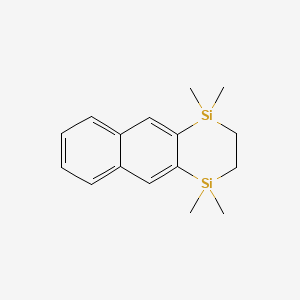
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)
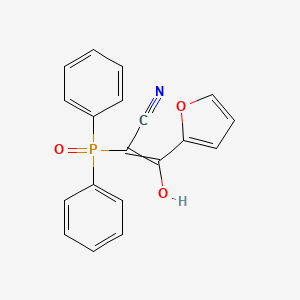

![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
